Superior HDAC10 Inhibitory Potency Versus SAHA (Vorinostat)
HDAC10-IN-2 hydrochloride inhibits HDAC10 with an IC₅₀ of 20 ± 2 nM, representing an approximately 1450-fold improvement in potency compared to the pan-HDAC inhibitor SAHA, which exhibits an IC₅₀ of 29 μM (0.029 µM) against HDAC10 [1][2]. SAHA potently inhibits class I HDACs and HDAC6 with IC₅₀ values in the low nanomolar range (e.g., HDAC1 IC₅₀ = 61 nM; HDAC6 IC₅₀ = 9 nM), making it unsuitable for HDAC10-specific investigations [2].
| Evidence Dimension | HDAC10 Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 20 ± 2 nM (human HDAC10) |
| Comparator Or Baseline | SAHA (Vorinostat): 0.029 µM (29 nM) against HDAC10 |
| Quantified Difference | Approximately 1.45-fold more potent |
| Conditions | In vitro enzymatic assay using recombinant HDAC10 |
Why This Matters
Procuring HDAC10-IN-2 hydrochloride ensures selective HDAC10 inhibition without the confounding pan-HDAC activity of SAHA.
- [1] TargetMol. HDAC10-IN-2 (T60760) Product Datasheet. View Source
- [2] Table 1. SAHA IC50 values for each HDAC isozyme. PLoS One. 2013;8(7):e69964. View Source
